2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hcl

Description

BenchChem offers high-quality 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hcl including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

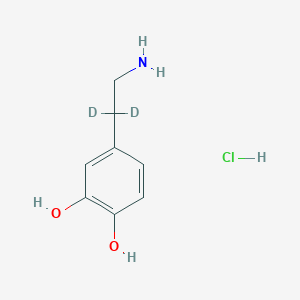

4-(2-amino-1,1-dideuterioethyl)benzene-1,2-diol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c9-4-3-6-1-2-7(10)8(11)5-6;/h1-2,5,10-11H,3-4,9H2;1H/i3D2; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTENFNNZBMHDDG-BCKZTNHCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CN)C1=CC(=C(C=C1)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Scientific Imperative for Deuterated Dopamine

An In-Depth Technical Guide to the Synthesis, Purification, and Characterization of Deuterated Dopamine Hydrochloride

In the fields of neuropharmacology, drug metabolism, and clinical diagnostics, the precise quantification and study of dopamine (DA) is paramount. Dopamine hydrochloride, a key neurotransmitter, is inherently unstable and subject to rapid enzymatic degradation.[1] The strategic replacement of hydrogen atoms with their stable isotope, deuterium (²H or D), offers a powerful solution to several analytical and therapeutic challenges. This substitution, which creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond, imparts a significant kinetic isotope effect (KIE).[2][3] This effect can slow down metabolic processes catalyzed by enzymes like monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH).[2][4]

This alteration in metabolic rate has two primary applications that drive the demand for high-purity deuterated dopamine hydrochloride:

-

As an Internal Standard: In quantitative mass spectrometry (MS) assays, such as GC-MS or LC-MS, deuterated dopamine (e.g., Dopamine-d₄) serves as an ideal internal standard.[5][6] It co-elutes with the endogenous, non-deuterated analyte but is distinguishable by its higher mass-to-charge ratio (m/z), enabling highly accurate quantification of dopamine levels in biological matrices.[5][7]

-

As a Therapeutic Agent: By decelerating dopamine's degradation, deuterated L-DOPA (the precursor to dopamine) can increase the bioavailability and extend the half-life of the resulting dopamine in the brain.[2][4] This offers a promising therapeutic strategy for conditions like Parkinson's disease, potentially allowing for lower dosages, reduced side effects, and a more sustained therapeutic effect.[2]

This guide provides a comprehensive overview of the primary synthesis pathways for deuterated dopamine hydrochloride, focusing on the underlying chemical principles, detailed experimental protocols, and critical considerations for purification and characterization.

Core Synthesis Strategies: A Comparative Overview

The synthesis of deuterated dopamine hydrochloride can be broadly categorized into two main approaches: enzymatic synthesis from a deuterated precursor and direct chemical isotope exchange on the dopamine molecule. The choice of method depends on the desired labeling pattern, required isotopic purity, and scale of the synthesis.

Diagram 1: High-Level Synthesis Pathways

Caption: Core strategies for the synthesis of deuterated dopamine.

Pathway 1: Enzymatic Synthesis via Deuterated L-DOPA

This is arguably the most elegant and specific method for producing side-chain labeled dopamine. The strategy relies on the enzymatic decarboxylation of a deuterated L-DOPA precursor. The enzyme tyrosine decarboxylase (EC 4.1.1.25), typically sourced from Streptococcus faecalis, efficiently catalyzes the removal of the carboxyl group without disturbing the deuterium labels on the side chain.[8][9]

The primary advantage of this method is its stereospecificity and the precise control over the location of the deuterium atoms, as their placement is dictated by the synthesis of the L-DOPA starting material.

Diagram 2: Enzymatic Synthesis Workflow

Caption: Step-by-step workflow for the enzymatic synthesis method.

Experimental Protocol: Enzymatic Synthesis of [α,β,β-³H]-Dopamine

This protocol is adapted from methodologies described in the literature.[2][8][9]

-

Buffer Preparation : Prepare a 0.1 M potassium phosphate buffer in deuterium oxide (D₂O). Adjust the pD to approximately 5.9-6.1. Rationale: The enzyme exhibits optimal activity in this pD range.

-

Reaction Setup : In a sealed reaction vessel, dissolve the deuterated L-DOPA starting material (e.g., α,β,β-D₃-L-DOPA) in the prepared deuteriated phosphate buffer.

-

Enzyme Addition : Add tyrosine decarboxylase enzyme from S. faecalis to the solution. A typical enzyme-to-substrate ratio should be optimized based on the enzyme lot's specific activity.

-

Incubation : Incubate the mixture at 37°C with gentle agitation. The reaction can be monitored by measuring the evolution of CO₂ or by taking aliquots for HPLC analysis over time. The reaction is typically complete within 2-4 hours.

-

Termination : Once the reaction is complete, terminate the enzymatic activity by acidifying the mixture with hydrochloric acid (or DCl in D₂O to maintain isotopic integrity) to a pH of ~2.

-

Initial Purification : Centrifuge the acidified mixture to pellet the denatured protein. Collect the supernatant containing the deuterated dopamine hydrochloride.

-

Final Purification : The product can be further purified using ion-exchange chromatography or by recrystallization from an appropriate solvent system (e.g., isopropanol/water).

-

Characterization : The final product should be analyzed by High-Resolution Mass Spectrometry (HR-MS) to confirm the mass of the deuterated isotopologue and by Nuclear Magnetic Resonance (NMR) spectroscopy to verify the positions of the deuterium labels and assess isotopic purity.[3][7]

Pathway 2: Direct H/D Isotope Exchange

This method involves the direct exchange of hydrogen atoms on the non-deuterated dopamine molecule with deuterium from a deuterium source, typically deuterium oxide (D₂O). This exchange is facilitated by a catalyst under heating.[10] This approach can be advantageous for its simplicity and use of readily available starting materials (dopamine HCl and D₂O).

However, a key challenge is controlling the specificity of the deuteration. This method often results in a mixture of isotopologues, with deuterium incorporated at multiple positions, primarily on the aromatic ring.[10]

Catalytic Systems for H/D Exchange

Two effective catalytic systems have been reported:

-

Acid Catalysis : Using a strong deuterated acid like trifluoroacetic acid (TFA) in D₂O at elevated temperatures (e.g., 190°C) can facilitate H/D exchange, yielding an average deuterium content of 2.4-2.5 atoms per molecule.[10]

-

Heterogeneous Metal Catalysis : A palladium on alumina (Pd/Al₂O₃) catalyst, presaturated with deuterium gas and heated in D₂O, provides a higher degree of deuteration (3.5-3.6 atoms per molecule), although yields may be lower.[10]

Experimental Protocol: Pd/Al₂O₃ Catalyzed H/D Exchange

This protocol is based on the work of Shevchenko, et al.[10]

-

Catalyst Preparation : Presaturate a 5% Pd/Al₂O₃ catalyst with deuterium gas.

-

Reaction Setup : In a high-pressure reaction vessel, combine dopamine hydrochloride, the activated Pd/Al₂O₃ catalyst, and deuterium oxide (D₂O).

-

Reaction : Seal the vessel and heat to 190°C for approximately 30 minutes with stirring.

-

Workup : After cooling, filter the reaction mixture to remove the catalyst.

-

Purification : The crude product in the D₂O filtrate can be purified using preparative HPLC or by recrystallization. The conversion to the hydrochloride salt is ensured by adding HCl and removing the solvent.

-

Characterization : Extensive analysis using HR-MS is required to determine the distribution of isotopologues (d₁, d₂, d₃, etc.). ²H NMR is also essential to identify the positions of deuterium incorporation.

Comparison of Synthesis Pathways

| Parameter | Enzymatic Synthesis | Direct H/D Exchange |

| Specificity | High; labeling is site-specific based on the precursor. | Low to Moderate; often results in a mixture of isotopologues. |

| Isotopic Purity | High; primarily a single desired isotopologue. | Variable; depends heavily on reaction conditions. |

| Starting Materials | Requires synthesis of deuterated L-DOPA. | Starts with readily available dopamine HCl and D₂O. |

| Reaction Conditions | Mild (Physiological pH, 37°C). | Harsh (High temperature, high pressure). |

| Key Advantage | Precise control over deuterium placement. | Simplicity and use of inexpensive starting materials. |

| Key Disadvantage | Cost and availability of the deuterated precursor. | Lack of specificity and potential for isotopic scrambling.[3] |

Purification and Final Salt Formation

Regardless of the synthetic route, purification is a critical step to ensure both chemical and isotopic purity.[3]

-

Recrystallization : This is a powerful technique for removing chemical impurities. For dopamine hydrochloride, solvent systems like isopropanol/water or ethanol/water are effective.[11] The process involves dissolving the crude product in a minimal amount of hot solvent and allowing it to cool slowly, causing the pure compound to crystallize.[3]

-

Chromatography : For mixtures of isotopologues or difficult-to-remove impurities, column chromatography (using silica gel) or preparative high-performance liquid chromatography (HPLC) may be necessary.[3][12]

-

Conversion to Hydrochloride Salt : If the synthesis does not directly yield the hydrochloride salt, the purified deuterated dopamine free base can be dissolved in a suitable solvent (e.g., isopropanol) and treated with a solution of HCl in the same solvent. The dopamine hydrochloride salt will precipitate and can be collected by filtration.[11]

Analytical Characterization

Final validation of the synthesized deuterated dopamine hydrochloride is essential. A combination of analytical techniques must be employed to confirm structure, chemical purity, and isotopic enrichment.[7]

| Analytical Technique | Purpose | Expected Outcome for Dopamine-d₄ HCl |

| ¹H NMR | Confirms chemical structure and identifies sites of deuteration. | Disappearance or significant reduction of proton signals at the C-1 and C-2 positions of the ethylamine side chain.[13] |

| ²H NMR | Directly observes the deuterium nuclei. | A signal will appear at the chemical shift corresponding to the deuterated positions. |

| High-Resolution MS | Determines molecular weight and isotopic enrichment. | The molecular ion peak will correspond to the mass of the deuterated compound (e.g., ~193.7 g/mol for C₈H₇D₄NO₂·HCl).[5] Analysis of the isotopic cluster reveals the percentage of d₄, d₃, etc.[3] |

| HPLC | Assesses chemical purity. | A single sharp peak co-eluting with an authentic dopamine standard, indicating >98% chemical purity. |

Conclusion

The synthesis of deuterated dopamine hydrochloride is a critical process for advancing both diagnostic and therapeutic frontiers in neuroscience. The enzymatic pathway offers unparalleled precision for creating specifically labeled isotopologues, which are ideal for metabolic studies and potential drug development. The direct H/D exchange method, while less specific, provides a more straightforward route for producing deuterated material suitable for use as an internal standard where a mixture of isotopologues may be acceptable. Rigorous purification and comprehensive analytical characterization are non-negotiable final steps to validate the integrity of the synthesized compound, ensuring its reliability for demanding research and clinical applications.

References

-

Taylor & Francis. (2022, February 26). Novel Synthetic Dopamine Analogues: Carbon-13/Nitrogen-15 Isotopic Labeling and Fluorescence Properties. Available from: [Link]

-

AKJournals. (2009, June 12). Synthesis of isotopomers of l-DOPA and dopamine labeled with hydrogen isotopes in the side chain. Journal of Radioanalytical and Nuclear Chemistry, 281(3). Available from: [Link]

-

ResearchGate. (2006). Synthesis of isotopomers of dopamine labeled with deuterium or tritium. J Label Compd Radiopharm, 49, 1061–1067. Available from: [Link]

-

NIH. (2022, April 26). Improved Synthesis of Dopamine D3 Receptor Selective Antagonists / Partial Agonists. Available from: [Link]

-

Taylor & Francis Online. (2022, February 26). Novel Synthetic Dopamine Analogues: Carbon-13/Nitrogen-15 Isotopic Labeling and Fluorescence Properties. Available from: [Link]

-

PubMed. (2019, March 15). Investigation of the chemical structure and formation mechanism of polydopamine from self-assembly of dopamine by liquid chromatography/mass spectrometry coupled with isotope-labelling techniques. Available from: [Link]

-

Lund University Publications. (2024, September 2). Deuterium-L-DOPA : a novel means to improve treatment of Parkinson's disease. Available from: [Link]

-

PubMed. Stereochemistry and kinetic isotope effects in the bovine plasma amine oxidase catalyzed oxidation of dopamine. Available from: [Link]

-

NIH. Synthesis of novel dopamine derived multidirectional ligands from cyanuric chloride: structural and antimicrobial studies. PMC. Available from: [Link]

-

NIH. Research overview of L-DOPA production using a bacterial enzyme, tyrosine phenol-lyase. PMC. Available from: [Link]

-

ACS Publications. (2019, January 14). Applications of Deuterium in Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Large‐scale experiment and synthesis of deuterated drugs. Available from: [Link]

-

MySkinRecipes. L-DOPA-ring-d3 L-DOPA-2,5,6-d3. Available from: [Link]

-

NIH. (2018). Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects. PMC. Available from: [Link]

-

ACS Publications. (1988, October 1). Separation of Deuteriated Isotopomers of Dopamine by Ion-Pair Reversed-Phase High-Performance Liquid Chromatography. Analytical Chemistry, 60(19), 2131-2133. Available from: [Link]

-

NIH. In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available from: [Link]

-

MDPI. (2025, August 26). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. Available from: [Link]

-

Shevchenko Scientific Publishing. (2024, June 18). Pathways for Activating Isotope Exchange of Dopamine with D2O. Available from: [Link]

-

ACS Publications. (2001, November 17). Dopamine D3 Receptor Antagonists. 1. Synthesis and Structure−Activity Relationships of 5,6-Dimethoxy-N-alkyl- and N-Alkylaryl-Substituted 2-Aminoindans. Journal of Medicinal Chemistry. Available from: [Link]

-

ACS Publications. (2024, October 2). Deuterated Drugs: Isotope Distribution and Impurity Profiles. Journal of Medicinal Chemistry. Available from: [Link]

-

NIH. Biosynthesis of Catecholamines. NCBI Bookshelf. Available from: [Link]

-

PubMed. Characterization of enzymes of catecholamine synthesis and metabolism in human fetal membranes at birth. Available from: [Link]

-

ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Available from: [Link]

-

ResearchGate. Clinical Application and Synthesis Methods of Deuterated Drugs. Available from: [Link]

-

ACS Publications. (2026, March 20). Reductive Transformations with Sodium Borohydride and Their Applications. Available from: [Link]

-

ACS Publications. (2012, May 25). Molecular Determinants of Selectivity and Efficacy at the Dopamine D3 Receptor. Journal of Medicinal Chemistry. Available from: [Link]

-

Chemwatch. (2024, August 6). DOPAMINE HYDROCHLORIDE. Available from: [Link]

-

RSC Publishing. Studies of enzyme-mediated reactions. Part I. Syntheses of deuterium- or tritium-labelled (3S)- and (3R)-phenylalanines: stereochemical course of the elimination catalysed by L-phenylalanine ammonia-lyase. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

-

MDPI. (2021, August 24). Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Available from: [Link]

-

PubMed. (2025, June 15). Development of 18F-Labeled Deuterated Tropane Derivatives with High Metabolic Stability for PET Imaging of the Dopamine Transporter. Available from: [Link]

-

NIH. Dopamine D3 Receptor Selective Ligands with Varying Intrinsic Efficacies at Adenylyl Cyclase Inhibition and Mitogenic Signaling Pathways. PMC. Available from: [Link]

-

EPJ Web of Conferences. Effective Synthesis of Deuterated n-Octylamine and Its Analogues. Available from: [Link]

-

Deranged Physiology. Synthesis of endogenous catecholamines. Available from: [Link]

- Google Patents. CN111892507A - Synthesis method of high-purity dopamine hydrochloride.

-

PubMed. Purification of D2 dopamine receptor by photoaffinity labelling, high-performance liquid chromatography and preparative sodium dodecyl sulphate polyacrylamide gel electrophoresis. Available from: [Link]

- Google Patents. WO2017045648A1 - Preparation method for deuterated compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. openarchive.ki.se [openarchive.ki.se]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. akjournals.com [akjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Pathways for Activating Isotope Exchange of Dopamine with D2O - Shevchenko - Radiochemistry [aspvestnik.ru]

- 11. CN111892507A - Synthesis method of high-purity dopamine hydrochloride - Google Patents [patents.google.com]

- 12. Purification of D2 dopamine receptor by photoaffinity labelling, high-performance liquid chromatography and preparative sodium dodecyl sulphate polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Physical and Chemical Stability of Deuterated Dopamine: A Technical Whitepaper

Executive Summary

The strategic deuteration of active pharmaceutical ingredients (APIs) and neurotransmitters represents a paradigm shift in neuropharmacology and molecular imaging. By replacing protium ( 1 H) with deuterium ( 2 H), researchers can fundamentally alter the pharmacokinetic and metabolic profiles of molecules without changing their core receptor pharmacology. For dopamine (DA)—a highly reactive catecholamine susceptible to rapid enzymatic degradation and chemical auto-oxidation—selective deuteration offers a robust mechanism to enhance both in vitro stability and in vivo half-life. This whitepaper provides an in-depth analysis of the physical and chemical stability of deuterated dopamine isotopologues, detailing the mechanistic causality behind their stability and providing self-validating protocols for laboratory application.

Mechanistic Foundations of Enzymatic Stability

The Kinetic Isotope Effect (KIE)

The primary rationale for deuterating dopamine lies in the primary kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond, requiring significantly higher activation energy to cleave.

When stereospecifically deuterated dopamine enantiomers, such as (R)- and (S)-[ α

2 H 1 ]dopamine, are incubated with amine oxidases, the cleavage of the C-H/C-D bond becomes the rate-limiting step[1]. Mitochondrial monoamine oxidases (MAO-A and MAO-B) exhibit strict stereospecificity, selectively abstracting the pro-R hydrogen from the α -carbon during oxidative deamination[1]. Consequently, α -deuteration significantly attenuates the metabolic degradation of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL). The magnitude of this isotope effect ( VH/VD ) ranges from 1.5 to 5.5, validating that hydrogen abstraction is the rate-limiting step in MAO-catalyzed reactions[1].

Fig 1. Kinetic Isotope Effect on MAO-catalyzed deamination of deuterated dopamine.

Chemical Auto-Oxidation and Physical Stability

Beyond enzymatic degradation, dopamine is notoriously unstable in aqueous environments, such as artificial cerebrospinal fluid (aCSF), due to its inherent redox reactivity. The catechol moiety rapidly auto-oxidizes to dopamine quinone, which subsequently undergoes intramolecular cyclization to form aminochrome, eventually polymerizing into insoluble neuromelanin or polydopamine[2].

Deuteration at the aromatic ring (e.g.,[2',5',6'- 2 H 3 ]-dopamine) has been utilized to study oxidation kinetics catalyzed by peroxidases like horseradish peroxidase (HRP)[2]. While deuteration provides a moderate solvent isotope effect that slightly delays oxidation, the inherent redox instability of the catechol ring remains the dominant factor in physical degradation. To maintain physical stability during in vitro assays or microdialysis, the absence of redox-active metal dications (like Mg 2+ ) and the addition of antioxidants (e.g., ascorbic acid) are strictly required. Dopamine degrades almost completely within 36 hours in standard aCSF at room temperature, but stability is restored by lowering the temperature to -80°C or utilizing antioxidant chelation[3].

Fig 2. Auto-oxidation cascade of ring-deuterated dopamine into neuromelanin.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and stability testing of deuterated dopamine must follow strict, self-validating workflows. The following protocols detail the synthesis of ring-deuterated dopamine and the subsequent evaluation of its physical and enzymatic stability.

Protocol 1: Acid-Catalyzed Synthesis of Ring-Deuterated Dopamine

-

Causality: The use of heavy water ( D2O ) with deuterochloric acid (DCl) drives the equilibrium of electrophilic aromatic substitution towards complete deuteration of the electron-rich catechol ring. Anaerobic conditions are strictly maintained because the catechol moiety is highly susceptible to auto-oxidation into reactive quinones in the presence of dissolved oxygen[2].

-

Step 1 (Preparation): Dissolve authentic dopamine hydrochloride in D2O acidified with DCl to a final concentration of 2M DCl.

-

Step 2 (Anaerobic Exchange): Purge the reaction vessel with ultra-pure Argon for 30 minutes. Seal and incubate at 50°C for 24 hours.

-

Step 3 (Elution): Elute the product using 2M DCl/ D2O and evaporate to dryness under reduced pressure to yield[2',5',6'- 2 H 3 ]-dopamine·DCl.

-

Validation: The system is self-validating; the absence of 1 H NMR signals at the aromatic chemical shifts ( δ 6.739, 6.829, 6.886 ppm) directly quantifies >99% isotopic purity before any downstream enzymatic assays are performed[2].

Protocol 2: Microdialysis Stability and Enzymatic Assay

-

Causality: Dopamine is inherently unstable in standard aCSF due to redox-active metal dications (like Mg 2+ ) which catalyze auto-oxidation[3]. By utilizing an antioxidant like ascorbic acid or removing these dications, baseline chemical degradation is halted, ensuring that any measured degradation is purely enzymatic.

-

Step 1 (Perfusate Preparation): Prepare modified aCSF lacking redox-active dications or supplement with 1 mM ascorbic acid to quench reactive oxygen species.

-

Step 2 (Incubation): Spike the perfusate with 20 μ M of α -deuterated dopamine and incubate with purified MAO-B at 37°C.

-

Step 3 (Quantification): Terminate the reaction at specific time points using perchloric acid. Centrifuge and analyze the supernatant via HPLC-MS/MS.

-

Validation: The protocol self-validates by running a parallel control of protio-dopamine. A calculated Kinetic Isotope Effect ( VH/VD ) greater than 2.0 confirms that the observed stability is due to the isotopic substitution at the cleavage site, rather than an artifact of the buffer system.

Fig 3. Self-validating workflow for synthesizing and testing deuterated dopamine.

Quantitative Data & Comparative Stability

The stabilization of dopamine via deuteration is highly dependent on the site of isotopic substitution and the specific oxidative stressor. Table 1 summarizes the kinetic isotope effects and stability parameters across different isotopologues.

Table 1: Comparative Stability and Kinetic Isotope Effects of Dopamine Isotopologues

Compound / IsotopologuePrimary Stressor / EnzymeKinetic Isotope Effect ( VH/VD )Physical Stability (Aqueous aCSF, 36h)Protio-Dopamine (Standard)MAO-A / MAO-B1.0 (Baseline)< 5% remaining (Rapid degradation)(R)-[ α 2 H 1 ]DopamineMAO-A / MAO-B1.5 – 5.5< 5% remaining (Unprotected ring)[2',5',6'- 2 H 3 ]DopamineHorseradish Peroxidase~ 1.2 – 2.0 (Solvent KIE)Moderate (Highly dependent on pH)SD-1077 ( α,β -Deuterated L-DOPA)Systemic MetabolismN/A (Prodrug)High (In plasma, co-admin with carbidopa)

Translational Applications

The enhanced chemical and metabolic stability of deuterated dopamine has profound implications for clinical pharmacology and molecular imaging:

-

Deuterated L-DOPA (SD-1077): SD-1077 is a selectively deuterated precursor of dopamine designed for Parkinson's disease. Deuteration at the α

- and β -carbons slows the breakdown of the resulting central deuterated dopamine by MAO and dopamine β -hydroxylase. Clinical studies in healthy subjects demonstrate that this selective deuteration successfully attenuates the metabolic degradation of dopamine in plasma relative to standard L-DOPA[4].

-

PET Imaging (6-[ 18 F]Fluorodopa-d1): In positron emission tomography (PET), the rapid washout of diffusible metabolites limits signal resolution. Deuteration of 18 F-FDOPA extends the biological half-life of the tracer in the brain. The slower reaction with MAO enhances the specific signal, improving the quantitation of brain dopamine synthesis for neuropsychiatric research and neuro-oncology[5].

References

- Source: nih.

- Title: Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)

- Title: Better PET imaging through the Deuterium Isotope Effect: The Case for 6-[18F]Fluorodopa (FDOPA)

- Source: icm.edu.

- Source: nih.

Sources

- 1. Three types of stereospecificity and the kinetic deuterium isotope effect in the oxidative deamination of dopamine as catalyzed by different amine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, metabolism and safety of deuterated L‐DOPA (SD‐1077)/carbidopa compared to L‐DOPA/carbidopa following single oral dose administration in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Better PET imaging through the Deuterium Isotope Effect: The Case for 6-[18F]Fluorodopa (FDOPA) [akademiliv.se]

Comprehensive Safety and Handling Whitepaper: Deuterated Dopamine (Dopamine-d2 HCl) in Mass Spectrometry and Drug Development

Executive Summary

The precise quantification of catecholamines in biological matrices is a critical bottleneck in neuropharmacological drug development. 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine hydrochloride , commonly known as Dopamine-d2 HCl (CAS: 27160-01-6), serves as the gold-standard internal standard (IS) for isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Unlike standard operational procedures that treat all reagents equally, handling deuterated catecholamines requires a deep understanding of their structural vulnerabilities. This whitepaper synthesizes the toxicological profile, chemical causality, and self-validating experimental workflows necessary to utilize Dopamine-d2 HCl safely and effectively without compromising analytical integrity.

Chemical Profile & Structural Causality

Dopamine-d2 HCl incorporates two deuterium atoms at the benzylic carbon (C2 of the ethylamine chain). This specific isotopic labeling strategy is not arbitrary; it is driven by two mechanistic requirements in analytical chemistry:

-

Mass Shift (+2 Da): The substitution of protium with deuterium at the benzylic position shifts the molecular weight from 189.64 g/mol (native HCl salt) to 191.65 g/mol . In positive electrospray ionization (+ESI), this yields a precursor ion of m/z 156.1, effectively isolating the internal standard from the native dopamine signal (m/z 154.1) and eliminating isotopic cross-talk [2].

-

Metabolic & Chemical Stability: The benzylic carbon is highly susceptible to metabolic cleavage (e.g., by dopamine β -hydroxylase). The primary kinetic isotope effect (KIE) imparted by the heavier deuterium atoms strengthens the C-D bond relative to the C-H bond, subtly enhancing the molecule's stability during aggressive sample extraction protocols [2].

Hazard Identification & Toxicological Profile

While Dopamine-d2 is utilized in microgram quantities for analytical chemistry, the bulk powder presents significant pharmacological and environmental hazards. According to standardized safety data [1, 4], the compound acts as a potent sympathomimetic amine.

Quantitative Hazard Summary

| Hazard Class | GHS Category | Hazard Statement | Causality / Mechanism of Action |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Rapid absorption leads to systemic

α

|

| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life | Catecholamines disrupt the neuro-endocrine systems of aquatic organisms at trace concentrations. |

| Aquatic Toxicity (Chronic) | Category 1 | H410: Very toxic with long-lasting effects | Oxidation byproducts (quinones) persist in aqueous environments, generating reactive oxygen species (ROS). |

Self-Validating Laboratory Safety & Handling Protocols

The handling of Dopamine-d2 HCl must simultaneously protect the operator from cardiovascular exposure and protect the molecule from autoxidation. The catechol moiety (1,2-benzenediol) is highly susceptible to electron loss, particularly at physiological or alkaline pH.

Fig 1: Autoxidation pathway of Dopamine-d2 HCl when exposed to alkaline pH, oxygen, or light.

Protocol: Reagent Preparation & Storage

-

Solvent Selection: Never dissolve the bulk powder in pure water or physiological buffers for storage. Causality: Water lacks buffering capacity against atmospheric CO2 and trace metals that catalyze oxidation.

-

Acidification: Prepare primary stock solutions (e.g., 1 mg/mL) in 0.1 M HCl or 0.1% Formic Acid. The low pH keeps the amine fully protonated and suppresses the dissociation of the catechol hydroxyl groups, preventing the formation of the reactive o-quinone [1].

-

Storage: Aliquot immediately into amber glass vials (to prevent UV-catalyzed degradation) and store at -20°C under an argon or nitrogen blanket [3].

Experimental Workflow: LC-MS/MS Quantification Protocol

To utilize Dopamine-d2 HCl effectively, the extraction and analytical workflow must be optimized for highly polar, basic compounds. Standard reversed-phase (C18) chromatography often fails to retain dopamine adequately.

Step-by-Step Methodology: Weak Cation Exchange (WCX) SPE

-

Sample Aliquoting: Transfer 200 µL of plasma/urine to a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of Dopamine-d2 working solution (100 ng/mL in 0.1% Formic Acid). Vortex immediately.

-

Protein Precipitation: Add 400 µL of ice-cold Acetonitrile containing 1% Formic Acid. Centrifuge at 14,000 x g for 10 minutes.

-

SPE Loading: Load the supernatant onto a pre-conditioned Weak Cation Exchange (WCX) SPE cartridge. Causality: The WCX stationary phase contains carboxylic acid groups. At pH 3-5, the dopamine amine is positively charged, binding strongly to the negatively charged SPE sorbent.

-

Washing: Wash with 1 mL of 5% Methanol to remove neutral lipids.

-

Elution: Elute with 2% Formic Acid in Methanol. Causality: The high acid concentration neutralizes the WCX sorbent (protonating the carboxylic acids), releasing the bound dopamine.

-

Evaporation & Reconstitution: Evaporate under N2 gas at 30°C and reconstitute in 100 µL of Mobile Phase A.

Fig 2: Step-by-step LC-MS/MS workflow utilizing Dopamine-d2 HCl as an internal standard.

Self-Validating System: Isotopic Cross-Talk Check

Before analyzing biological cohorts, the system must validate the purity of the Dopamine-d2 standard.

-

Validation Step: Inject a "Blank + IS" sample (matrix devoid of native dopamine, spiked only with Dopamine-d2).

-

Acceptance Criteria: Monitor the native MRM channel (m/z 154.1 → 137.1). The protocol is only validated if the native channel signal is <0.1% of the IS channel. If a signal appears, it indicates either isotopic impurity in the standard or in-source fragmentation cross-talk, requiring a reduction in collision energy (CE).

LC-MS/MS Parameters Summary

ParameterValue / SettingAnalytical CausalityColumnPentafluorophenyl (PFP), 2.1 x 100 mmPFP provides superior retention for polar aromatic amines via π π interactions compared to standard C18.Mobile Phase A0.1% Formic Acid in WaterMaintains low pH to ensure amine protonation for optimal +ESI efficiency.MRM Transition (Native)m/z 154.1 → 137.1Represents the loss of ammonia (NH3, 17 Da) from the protonated molecular ion.MRM Transition (d2 IS)m/z 156.1 → 139.1Confirms the +2 Da mass shift is retained on the benzylic carbon after fragmentation.

Decoding the Dopamine D2 Receptor: Mechanistic Signaling, Pathophysiology, and Therapeutic Assay Development

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The Dopamine D2 Receptor (D2R) is a Class A G protein-coupled receptor (GPCR) that serves as the primary pharmacological target for all FDA-approved antipsychotic medications and a major target for Parkinson's disease therapeutics 1. Historically, drug discovery efforts viewed D2R signaling as a monolithic "on/off" switch. However, modern structural biology has revealed that D2R operates through highly complex, bifurcated signaling networks. Understanding these pathways is paramount for designing next-generation therapeutics with enhanced efficacy and minimized side-effect profiles.

Structural Biology and Bifurcated Signaling Pathways

Upon ligand binding, the D2R undergoes conformational changes that engage two distinct intracellular cascades:

-

The Canonical G-Protein Pathway: D2R couples to Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a reduction in cyclic AMP (cAMP) levels, and decreased Protein Kinase A (PKA) activity 1. This pathway is heavily implicated in motor control and is the primary restorative target in Parkinson's disease.

-

The Non-Canonical β-Arrestin Pathway: Agonist binding also recruits G protein-coupled receptor kinases (GRKs), particularly GRK2 and GRK3, which phosphorylate the receptor's intracellular loops. This facilitates the recruitment of β-arrestin2, which acts as a scaffold for signaling complexes like Akt and GSK3β [[2]](). This pathway is deeply tied to the behavioral and cognitive phenotypes observed in schizophrenia 3.

Diagram illustrating the bifurcation of D2R signaling into G-protein and β-arrestin pathways.

Pathophysiology in Neurological Disease

-

Schizophrenia: The "Dopamine Hypothesis" posits that hyperactive D2R signaling in the mesolimbic pathway drives the positive symptoms of schizophrenia (e.g., hallucinations, delusions) 3. Typical antipsychotics (e.g., haloperidol) act as unbiased D2R antagonists, blocking both G-protein and β-arrestin pathways 4. While effective for positive symptoms, this indiscriminate blockade in the nigrostriatal pathway causes severe extrapyramidal symptoms (EPS) and tardive dyskinesia.

-

Parkinson's Disease: Characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to hypodopaminergia in the striatum. D2R agonists (e.g., pramipexole, ropinirole) are utilized to artificially stimulate the G-protein pathway, restoring motor function.

The Paradigm Shift: Biased Agonism

To circumvent the side effects of unbiased ligands, the field has pivoted toward "biased agonism" (functional selectivity). By designing molecules that stabilize specific receptor conformations, scientists can selectively activate either the G-protein or the β-arrestin pathway 5. For example, UNC9994 is a β-arrestin-biased partial agonist that lacks Gαi/o activity, offering a novel approach to antipsychotic development without motor side effects 5.

Quantitative Pharmacology of Key D2R Ligands

| Ligand | Pharmacological Class | Gαi/o Pathway Efficacy | β-Arrestin2 Pathway Efficacy | Primary Clinical / Research Utility |

| Dopamine | Endogenous Full Agonist | Full (100%) | Full (100%) | Endogenous reference standard |

| Quinpirole | Synthetic Full Agonist | Full | Full | In vitro / in vivo baseline |

| Haloperidol | Typical Antipsychotic | Antagonist (0%) | Antagonist (0%) | Schizophrenia (Positive symptoms) |

| Aripiprazole | Atypical Antipsychotic | Partial Agonist | Partial Agonist | Schizophrenia / Bipolar disorder |

| UNC9994 | Biased Agonist | Antagonist (~0%) | Partial Agonist | Research: β-arrestin biased signaling |

| Compound 1 | Biased Agonist | Partial Agonist | Antagonist (~0%) | Research: G-protein biased signaling |

Experimental Workflows: Validating D2R Pharmacology

To accurately characterize novel D2R ligands, application scientists rely on highly sensitive, live-cell assays. The Bioluminescence Resonance Energy Transfer (BRET) assay is the gold standard for quantifying β-arrestin2 recruitment due to its real-time resolution and physiological relevance 4.

Step-by-step workflow for the BRET assay quantifying D2R and β-arrestin2 interactions.

Protocol: BRET Assay for D2R–β-Arrestin2 Recruitment

Objective: Quantify ligand-induced coupling of D2R to β-arrestin2 in live HEK293T cells. Rationale: BRET allows relative quantification of molecular interactions if the donor (Rluc8) and acceptor (mVenus) are within a spatial range of 0–10 nm. This proximity requirement is critical for capturing the transient nature of β-arrestin interaction with class A GPCRs 6.

-

Step 1: Biosensor Co-Transfection

-

Method: Transiently co-transfect HEK293T cells with plasmids encoding D2R fused to Renilla luciferase (D2R-Rluc8; donor) and β-arrestin2 fused to mVenus (β-arr2-mVenus; acceptor).

-

Expertise & Causality: The highest signal-to-noise ratio is achieved when the acceptor is in stoichiometric excess. A standard optimized ratio is 1:10 (e.g., 0.2 µg D2R-Rluc8 to 8.0 µg β-arr2-mVenus) 6. This ensures that every activated receptor has an available arrestin partner, preventing false negatives.

-

-

Step 2: Cell Preparation and Plating

-

Method: 48 hours post-transfection, harvest cells and resuspend in Dulbecco's Phosphate-Buffered Saline (DPBS) supplemented with 5.5 µM glucose and 200 µM sodium metabisulfite. Plate into 96-well white solid-bottom microplates.

-

Expertise & Causality: Sodium metabisulfite is strictly required as an antioxidant. Without it, catecholamines like dopamine rapidly oxidize in aqueous solutions, severely skewing EC50 calculations and leading to irreproducible dose-response curves 2.

-

-

Step 3: Ligand Stimulation and Detection

-

Method: Add test ligands across a logarithmic concentration range (e.g., 10 pM to 10 µM). Incubate for 10 minutes at room temperature. Add the luciferase substrate Coelenterazine h (5 µM final concentration) and read emissions at 480 nm and 535 nm.

-

-

Step 4: Self-Validating System Controls

-

Method: Calculate the BRET ratio (Emission 535 nm / Emission 480 nm).

-

Trustworthiness (Validation Check): A robust assay must be self-validating. Always include:

-

Positive Control: A full dopamine dose-response curve (expected EC50 ~50 nM) 4.

-

Specificity Control: Dopamine co-incubated with an excess of the D2R antagonist haloperidol. Haloperidol must fully inhibit the dopamine-induced BRET signal to baseline 4. If the signal persists, it indicates off-target effects or auto-luminescence artifacts.

-

-

Conclusion

The D2R remains one of the most therapeutically relevant, yet mechanistically complex, targets in modern neuropharmacology. By leveraging advanced structural insights and rigorous, self-validating assays like BRET, drug development professionals can push beyond the limitations of traditional unbiased ligands, paving the way for highly targeted, side-effect-free treatments for schizophrenia and Parkinson's disease.

References

- Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. PubMed Central (PMC).

- In-cell arrestin-receptor interaction assays. PubMed Central (PMC).

- Dopamine receptors – IUPHAR Review 13. PubMed Central (PMC).

- New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy. PubMed Central (PMC).

- G Protein-Coupled Receptor Kinase 2 Selectively Enhances β-Arrestin Recruitment to the D2 Dopamine Receptor through Mechanisms That Are Independent of Receptor Phosphoryl

- Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. PubMed Central (PMC).

Sources

- 1. Dopamine receptors – IUPHAR Review 13 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Fidelity LC-MS/MS Quantification of Dopamine in Biological Matrices Using 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine HCl

Target Audience: Analytical Chemists, Neuropharmacologists, and Drug Development Scientists Matrix Applications: Brain Microdialysate, Plasma, and Tissue Homogenates

Mechanistic Rationale & Analytical Challenges

The precise quantification of dopamine—a critical catecholamine neurotransmitter governing motor control, reward pathways, and neuroendocrine signaling—is notoriously challenging in complex biological matrices. In drug development, particularly when evaluating Dopamine D2 receptor agonists or antagonists, measuring extracellular dopamine fluctuations via in vivo microdialysis is a standard pharmacodynamic readout [1].

However, mass spectrometry (LC-MS/MS) analysis of dopamine faces two severe chemical hurdles:

-

Extreme Polarity: Dopamine is highly hydrophilic, resulting in poor retention and peak shape on standard reversed-phase (C18) columns.

-

Oxidative Instability: The electron-rich catechol ring rapidly auto-oxidizes at physiological pH into dopamine-o-quinone, leading to severe under-reporting of endogenous concentrations [1].

The Stable Isotope Dilution (SID) Solution

To establish a self-validating and highly accurate quantitative assay, the use of 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine HCl (commonly referred to as Dopamine-d2 hydrochloride) as an Internal Standard (IS) is strictly required.

Causality of the IS Choice: Unlike structural analog internal standards (e.g., isoproterenol), Dopamine-d2 shares the exact physicochemical properties of endogenous dopamine. It perfectly co-elutes chromatographically. Because electrospray ionization (ESI) is highly susceptible to matrix-induced ion suppression (where co-eluting salts or phospholipids steal charge from the analyte), co-elution ensures that both the analyte and the IS experience the exact same suppression factor. By calculating the peak area ratio (Dopamine / Dopamine-d2), matrix effects mathematically cancel out, ensuring absolute quantitative trust [2]. The +2 Da mass shift (m/z 156.1 vs 154.1) is sufficient to isolate the IS from the natural isotopic envelope of endogenous dopamine.

Biological Context & Analytical Workflow

To contextualize the analytical readouts, it is important to understand the downstream biological pathways being monitored. Dopamine signaling through the D2 receptor (a Gi/o-coupled GPCR) directly inhibits adenylyl cyclase, modulating cAMP levels and subsequent PKA activity.

Dopamine D2 receptor Gi/o-coupled signaling pathway inhibiting adenylyl cyclase.

To capture these dynamic changes in vivo, the analytical workflow must be rigorously controlled from the moment of sample collection to prevent analyte degradation.

Analytical workflow for Dopamine quantification using Dopamine-d2 internal standard.

Step-by-Step Methodology: Direct HILIC-MS/MS Protocol

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain polar dopamine without the need for complex derivatization steps (such as benzoyl chloride), maximizing laboratory throughput [2].

Phase 1: Reagent & Standard Preparation

-

Antioxidant Stabilization Cocktail: Prepare a solution of 0.1 M Perchloric Acid (PCA) and 0.25 mM Ascorbic Acid in LC-MS grade water. Causality: PCA lowers the pH to protonate the primary amine, while ascorbic acid acts as a sacrificial reductant to prevent catechol oxidation [1].

-

Dopamine-d2 IS Working Solution: Reconstitute 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine HCl (MW: 191.65 g/mol ) in 0.1 M HCl to a stock concentration of 1 mg/mL. Dilute with LC-MS grade water to a working concentration of 10 ng/mL .

Phase 2: Sample Preparation (Self-Validating Extraction)

-

Collection: Collect 20 µL of brain microdialysate or plasma directly into pre-chilled autosampler vials containing 5 µL of the Antioxidant Stabilization Cocktail.

-

IS Spiking: Immediately add 5 µL of the Dopamine-d2 IS Working Solution. Critical Step: The IS must be added before any precipitation or extraction. This ensures that any subsequent volumetric losses or matrix binding affect the analyte and IS equally, preserving the ratio.

-

Protein Precipitation (Plasma/Tissue only): Add 90 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30 seconds.

-

Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C. Transfer 80 µL of the supernatant to a clean vial for injection.

Phase 3: System Suitability & Cross-Talk Validation

Before running biological samples, inject a "Zero-Spike" sample (blank matrix spiked only with Dopamine-d2). Validation Logic: Isotopically labeled standards can sometimes contain trace amounts of unlabelled (D0) impurities. Monitoring the Dopamine channel (m/z 154.1 → 137.1) during a Zero-Spike injection ensures that the IS does not artificially inflate the endogenous dopamine readings. The D0 contribution must be <0.5% of the LLOQ.

Instrumental Parameters & Data Presentation

Liquid Chromatography (HILIC) Conditions

-

Column: Waters Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)

-

Column Temperature: 40°C

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0)

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Injection Volume: 2 µL

Table 1: Chromatographic Gradient

| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve Type |

| 0.0 | 0.40 | 5 | 95 | Initial |

| 1.0 | 0.40 | 5 | 95 | Linear |

| 4.0 | 0.40 | 40 | 60 | Linear |

| 4.1 | 0.40 | 5 | 95 | Step |

| 6.0 | 0.40 | 5 | 95 | Equilibration |

Mass Spectrometry (ESI+) Parameters

Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway for both compounds involves the loss of ammonia (-17 Da) from the protonated precursor ion.

Table 2: Optimized MRM Transitions & Collision Energies

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Dopamine | 154.1 | 137.1 | 50 | 15 |

| Dopamine-d2 (IS) | 156.1 | 139.1 | 50 | 15 |

Note: Data processing should integrate the area under the curve (AUC) for both peaks. Quantification is achieved by plotting the AUC ratio (Dopamine/Dopamine-d2) against a matrix-matched calibration curve.

References

-

El-Sherbeni AA, Stocco MR, Wadji FB, Tyndale RF. "Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain." Journal of Chromatography A. 2020;1627:461403. Available at:[Link]

-

Wong J-MT, Malec PA, Mabrouk OS, Ro J, Dus M, Kennedy RT. "Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples." Journal of Chromatography A. 2016;1446:78–90. Available at:[Link]

-

Zestos AG, et al. "Use and Future Prospects of in Vivo Microdialysis for Epilepsy Studies." ACS Chemical Neuroscience. 2019;10(4):1875–1883. Available at:[Link]

deuterated dopamine as an internal standard in LC-MS/MS

Application Note: Absolute Quantification of Dopamine in Biological Matrices Using Deuterated Internal Standard (Dopamine-d4) by LC-MS/MS

Executive Summary & Scientific Rationale

Accurate quantification of the catecholamine neurotransmitter dopamine (DA) in complex biological matrices—such as plasma, urine, and brain microdialysates—is a critical requirement in neuropharmacology and clinical diagnostics. However, analytical scientists frequently encounter two major hurdles: the extreme oxidative instability of the catechol ring and severe matrix effects during Electrospray Ionization (ESI).

Matrix effects occur when co-eluting endogenous compounds prevent the target analyte from efficiently forming gas-phase ions, leading to unpredictable ion suppression or enhancement[1]. To establish a robust, self-validating assay, the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard[2]. By utilizing Dopamine-d4 (DA-d4), we introduce an internal standard that shares the exact physicochemical properties of endogenous dopamine. Because DA and DA-d4 co-elute chromatographically, they experience the identical matrix environment in the ESI source, allowing the internal standard to perfectly correct for extraction losses, instrument variance, and ion suppression[3][4].

Chemical Dynamics & Isotope Selection

Why Dopamine-d4? When selecting an internal standard, structural analogs (e.g., isoproterenol) often fail to co-elute with the target analyte, exposing them to different matrix suppressors. Conversely, Dopamine-d4 (typically labeled on the ethylamine side chain: 2-(3,4-dihydroxyphenyl)ethyl-1,1,2,2-d4-amine) co-elutes exactly with endogenous dopamine[5].

The addition of four deuterium atoms provides a +4 Da mass shift (Precursor m/z 158.1 vs. 154.1). This specific mass difference is highly intentional: it is large enough to completely prevent isotopic cross-talk from the naturally occurring M+2 and M+3 isotopes of endogenous dopamine, ensuring that the quantifier channels remain uncontaminated even at high endogenous concentrations.

Experimental Workflow

LC-MS/MS workflow for dopamine quantification using DA-d4 internal standard.

Step-by-Step Methodology (Self-Validating Protocol)

To ensure high Trustworthiness (E-E-A-T), this protocol is designed as a self-validating system. Every batch must include built-in quality control (QC) checks to verify extraction efficiency and instrument stability.

Step 4.1: Sample Stabilization and Spiking

-

Causality: Dopamine rapidly auto-oxidizes to aminochrome at physiological pH and room temperature[6].

-

Immediately upon collection of the biological sample (e.g., plasma or microdialysate), add a stabilization cocktail yielding a final concentration of 0.25 mM ascorbic acid (antioxidant) and 1 mM EDTA (metal ion chelator)[6][7].

-

Spike the sample with a known concentration of DA-d4 (e.g., 10 ng/mL final concentration).

-

Self-Validation Check (Zero Sample): Prepare a matrix blank spiked only with DA-d4. Analyze this to confirm the absence of unlabelled dopamine impurities in the SIL-IS stock.

Step 4.2: Solid Phase Extraction (SPE)

-

Causality: Biological matrices contain high concentrations of salts and phospholipids that cause severe ion suppression[1]. Weak Cation Exchange (WCX) SPE selectively retains the basic amine group of dopamine while washing away neutral and acidic interferences.

-

Condition WCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade water.

-

Load 200 µL of the stabilized, DA-d4 spiked sample.

-

Wash with 1 mL 5% Methanol in water to remove polar interferences.

-

Elute with 200 µL of 2% Formic Acid in Methanol (the acid neutralizes the WCX sorbent, releasing the catecholamines).

-

Evaporate under gentle N₂ gas and reconstitute in 50 µL of initial LC mobile phase.

Step 4.3: Liquid Chromatography (LC) Conditions

-

Causality: Standard C18 columns struggle to retain highly polar analytes like dopamine. A Pentafluorophenyl (PFP) column provides alternative selectivity via π-π and dipole-dipole interactions, significantly improving retention and peak shape[5].

-

Column: YMC-Triart PFP (or equivalent), 3 µm, 2.1 × 100 mm.

-

Mobile Phase A: 10 mM Formic Acid in Water.

-

Mobile Phase B: Acetonitrile with 10 mM Formic Acid.

-

Gradient: 2% B hold for 1 min, ramp to 30% B over 4 mins, flush at 95% B for 2 mins, re-equilibrate.

Step 4.4: Tandem Mass Spectrometry (MS/MS)

Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Table 1: Optimized MRM Transitions for Dopamine and DA-d4 [6][8]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Purpose |

| Dopamine | 154.1 | 137.0 | 8 | Quantifier (Loss of NH₃) |

| Dopamine | 154.1 | 91.1 | 25 | Qualifier (Tropylium ion) |

| Dopamine-d4 | 158.1 | 141.0 | 8 | Quantifier |

| Dopamine-d4 | 158.1 | 95.1 | 25 | Qualifier |

Quantitative Data & Method Validation Parameters

By plotting the peak area ratio of (Dopamine / Dopamine-d4) against a calibration curve, absolute quantification is achieved. The following table summarizes typical validation benchmarks when utilizing this protocol[7][8].

Table 2: Typical LC-MS/MS Validation Parameters for Dopamine

| Validation Parameter | Typical Value | Scientific Causality / Note |

| Limit of Detection (LOD) | 0.005 – 0.3 nM | Highly dependent on matrix complexity and injection volume. |

| Linearity (R²) | > 0.995 | Ensured by DA-d4 correcting for detector saturation and matrix effects. |

| Matrix Effect (Uncorrected) | 50% – 80% | Significant ion suppression is natively observed in plasma/urine. |

| Matrix Effect (IS Corrected) | 98% – 102% | DA-d4 perfectly compensates for the observed ionization suppression. |

| Extraction Recovery | 85% – 95% | WCX SPE effectively isolates basic catecholamines from phospholipids. |

Expert Insights & Troubleshooting

-

Issue: Gradual loss of dopamine signal in the autosampler over a 24-hour sequence.

-

Causality: Even reconstituted samples can undergo oxidation if the pH rises or if trace metals leach from glass vials.

-

Solution: Ensure the reconstitution solvent is highly acidic (e.g., 0.1% to 1% Formic Acid) and use silanized or polypropylene autosampler vials to prevent surface adsorption and metal-catalyzed oxidation.

-

-

Issue: Retention time drift or poor peak shape.

-

Causality: Unreacted silanols on the LC column interacting with the primary amine of dopamine.

-

Solution: Ensure the use of a highly end-capped PFP column and verify that the mobile phase has sufficient buffer capacity (e.g., adding 2-5 mM ammonium formate alongside formic acid) to keep the analyte fully protonated.

-

-

Issue: Elevated baseline in the DA-d4 channel.

-

Causality: Hydrogen/Deuterium (H/D) exchange in the MS source or mobile phase.

-

Solution: Because the deuterium atoms in DA-d4 are bound to carbon (the ethylamine backbone), they are generally stable. However, ensure that MS source temperatures are not excessively high, which can trigger gas-phase rearrangements.

-

References

- An Alternative Method for Quantitative Mass Spectrometry Imaging (q-MSI) of Dopamine Utilizing Fragments of Animal Tissue - PMC, nih.gov,

- Development of a fast liquid chromatography-tandem mass spectrometry method for simultaneous quantification of neurotransmitters in murine microdialys

- Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC, nih.gov,

- Evaluation of the Analytical Parameters for Sensitive and Robust Quantitative Analysis of Catecholamines in Human Plasma with LC-MS, thermofisher.com,

- Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in r

- What are Matrix Effect in Liquid Chromatography Mass Spectrometry?, nebiolab.com,

- Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantit

- Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions, chrom

Sources

- 1. nebiolab.com [nebiolab.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Alternative Method for Quantitative Mass Spectrometry Imaging (q-MSI) of Dopamine Utilizing Fragments of Animal Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Highly sensitive isotope-dilution liquid-chromatography–electrospray ionization–tandem-mass spectrometry approach to study the drug-mediated modulation of dopamine and serotonin levels in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantitative Analysis of Dopamine Metabolites (DOPAC, HVA, 3-MT) Using Stable Isotope Dilution LC-MS/MS

Executive Summary

The precise quantification of dopamine (DA) and its primary metabolites—3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), and 3-methoxytyramine (3-MT)—is critical for evaluating central dopaminergic tone in neurodegenerative diseases and psychiatric disorders. This application note details a self-validating analytical framework utilizing Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By integrating matched stable isotope-labeled internal standards (SIL-IS), this protocol inherently corrects for matrix-induced ion suppression and extraction variances, ensuring absolute quantitative rigor.

Biological Context & Metabolic Pathways

Dopamine metabolism is governed by two primary enzymatic axes: Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT)[1].

-

The MAO Axis: DA is deaminated to DOPAL, which is rapidly oxidized by aldehyde dehydrogenase (ALDH) to form DOPAC[1].

-

The COMT Axis: DA is methylated at the 3-hydroxyl position to form 3-MT.

-

Convergence: Both DOPAC and 3-MT are subsequently converted into HVA, the terminal and most abundant metabolite[1].

Understanding this pathway is essential, as the ratios of these metabolites (e.g., DOPAC/DA or HVA/DA) serve as direct biomarkers for enzymatic activity and vesicular turnover rates.

Fig 1. Enzymatic pathways of dopamine metabolism via MAO and COMT into DOPAC, 3-MT, and HVA.

Analytical Rationale: The Causality of Stable Isotope Dilution

The fundamental challenge in LC-MS/MS analysis of biological matrices (CSF, microdialysates, plasma) is ion suppression . Co-eluting endogenous salts and lipids compete with the target analytes for charge in the Electrospray Ionization (ESI) source.

To create a self-validating system , we employ Stable Isotope Dilution (SID). By spiking the sample with isotopologues (e.g., DOPAC-d5, HVA-d5) at the earliest stage of sample preparation, the SIL-IS co-extracts and co-elutes exactly with the endogenous metabolite. Because the mass spectrometer can differentiate them by mass (m/z), any signal degradation caused by matrix effects or physical loss during extraction applies equally to both the native analyte and the SIL-IS. Consequently, the ratio of their peak areas remains constant, guaranteeing absolute accuracy.

Furthermore, catecholamines are highly polar and difficult to retain on standard C18 columns. Advanced protocols utilize to increase hydrophobicity, thereby dramatically improving chromatographic retention and ESI ionization efficiency[2].

Quantitative Data Presentation

The following table summarizes the expected physiological concentration ranges of dopamine metabolites across different matrices, alongside typical Lower Limits of Quantification (LLOQ) achievable via optimized LC-MS/MS[1].

| Analyte | Biological Matrix | Expected Concentration Range | LLOQ (LC-MS/MS) |

| Dopamine (DA) | Brain Microdialysate | 0.5 – 5.0 nM | 0.025 ng/mL |

| DOPAC | Brain Microdialysate | 50 – 500 nM | 0.025 ng/mL |

| HVA | Cerebrospinal Fluid (CSF) | 15 – 40 ng/mL | 0.100 ng/mL |

| 3-MT | Brain Microdialysate | 0.1 – 2.0 nM | 0.025 ng/mL |

Experimental Protocol: Self-Validating LC-MS/MS Workflow

Fig 2. Self-validating LC-MS/MS workflow for dopamine metabolites using stable isotope dilution.

Step-by-Step Methodology

This protocol details a benzoyl chloride derivatization workflow, which allows for the simultaneous, high-sensitivity detection of DA, DOPAC, HVA, and 3-MT in a single 8-minute run ()[2].

Step 1: Sample Collection & Matrix Stabilization

-

Causality: The dihydroxybenzene ring of catecholamines rapidly auto-oxidizes at physiological pH to form ortho-quinones.

-

Action: Collect brain microdialysates or CSF directly into vials pre-spiked with an antioxidant cocktail (0.1 M perchloric acid or 0.1% formic acid containing 1 mM ascorbic acid and 0.1 mM EDTA). Keep samples on ice and store at -80°C immediately.

Step 2: Stable Isotope-Labeled Internal Standard (SIL-IS) Spiking

-

Action: Add 2.5 µL of a customized SIL-IS mix (containing 13C- or deuterium-labeled DA, DOPAC, HVA, and 3-MT at known concentrations) to 5.0 µL of the biological sample[2].

-

Causality: Introducing the IS before any chemical manipulation ensures that downstream derivatization yields and extraction losses are perfectly normalized.

Step 3: Benzoyl Chloride Derivatization

-

Action: To the 7.5 µL sample/IS mixture, add 2.5 µL of 100 mM sodium tetraborate buffer to adjust the pH[2].

-

Action: Add 2.5 µL of 2% (v/v) benzoyl chloride in acetonitrile. Vortex immediately for 10 seconds[2].

-

Causality: Benzoyl chloride reacts rapidly with primary/secondary amines and phenolic hydroxyl groups. This converts highly polar metabolites (like DOPAC and HVA) into hydrophobic benzoylated derivatives, drastically improving their retention on reversed-phase C18 columns and boosting positive-mode ESI sensitivity[2].

Step 4: UHPLC Chromatographic Separation

-

Action: Inject 2 µL of the derivatized mixture onto a sub-2 µm C18 column (e.g., 1.0 mm × 100 mm, 1.7 µm)[2].

-

Mobile Phases: Phase A: 10 mM ammonium formate with 0.15% formic acid in water. Phase B: 100% Acetonitrile[2].

-

Gradient: Run a ballistic gradient from 5% B to 80% B over 8 minutes to elute all benzoylated metabolites sharply.

Step 5: ESI-MS/MS Detection (MRM Mode)

-

Action: Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (+ESI) mode. Utilize Multiple Reaction Monitoring (MRM) to track the specific precursor-to-product ion transitions for the benzoylated targets and their corresponding SIL-IS mass shifts.

Method Validation & Quality Control

To ensure the trustworthiness of the assay, the protocol must be validated according to FDA/EMA bioanalytical guidelines:

-

Linearity: Generate a 6-point calibration curve (e.g., 0.05 nM to 500 nM) using the ratio of Native Peak Area / SIL-IS Peak Area. The R2 must be ≥0.995 .

-

Matrix Effect Assessment: Calculate the matrix factor by comparing the peak area of the SIL-IS spiked into post-extracted biological matrix versus the SIL-IS spiked into neat solvent. The use of matched isotopes should yield a normalized matrix factor of ~1.0.

-

Carryover: Inject a blank solvent immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be <20% of the LLOQ signal.

References

-

Song, P., Mabrouk, O. S., Hershey, N. D., & Kennedy, R. T. (2012). In Vivo Neurochemical Monitoring Using Benzoyl Chloride Derivatization and Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 84(1), 412-419.

-

Kim, S., et al. (2021). Brain Microdialysis Coupled to LC-MS/MS Revealed That CVT-10216, a Selective Inhibitor of Aldehyde Dehydrogenase 2, Alters the Neurochemical and Behavioral Effects of Methamphetamine. ACS Chemical Neuroscience, 12(9), 1552-1562.

-

Zhang, Y., et al. (2020). A targeted neurotransmitter quantification and nontargeted metabolic profiling method for pharmacometabolomics analysis of olanzapine. RSC Advances, 10, 18305-18314.

-

Goldstein, D. S., et al. (2024). Cerebrospinal fluid dopamine 3-O-sulfate as a novel biomarker for predicting motor complications in Parkinson's disease: insights from the PPMI cohort. PMC / NIH.

Sources

Application Note: Advanced Analytical Methods for the Detection and Quantification of Deuterated Catecholamines

Executive Summary & Mechanistic Rationale

Catecholamines—specifically dopamine (DA), norepinephrine (NE), and epinephrine (EPI)—are critical monoamine neurotransmitters and hormones that regulate cardiovascular function, metabolic rate, and central nervous system activity. The accurate quantification of these molecules in biological matrices (plasma, urine, cerebrospinal fluid) is essential for diagnosing neuroendocrine tumors (e.g., pheochromocytomas) and evaluating neurodegenerative disorders[1][2].

Historically, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) was the gold standard[2][3]. However, HPLC-ECD suffers from long chromatographic run times (>15-30 minutes), requires extensive sample cleanup, and is prone to interference from co-eluting electroactive species[3].

The modern clinical and research standard has shifted to Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) utilizing deuterated internal standards (e.g., DA-d4, NE-d6, EPI-d6)[1][3].

The Causality of Analytical Choices

-

Why Deuterated Internal Standards? Biological matrices contain high concentrations of salts and phospholipids that cause unpredictable ion suppression in the Electrospray Ionization (ESI) source. By spiking heavy-isotope deuterated analogues into the sample before extraction, any loss during sample preparation or signal suppression during ionization affects the endogenous analyte and the deuterated tracer equally. The ratio of their signals remains constant, enabling absolute, self-correcting quantification[1][4].

-

Why Antioxidant Stabilization? Catecholamines possess a 1,2-dihydroxybenzene (catechol) ring that rapidly auto-oxidizes into reactive o-quinones when exposed to light, oxygen, or physiological pH (7.4)[5]. The addition of antioxidants (e.g., ascorbic acid or sodium metabisulfite) and acidification (e.g., HCl or formic acid) protonates the amine and shields the hydroxyl groups, halting degradation[5].

-

Why PFP over C18 Columns? Catecholamines are highly polar and elute in the void volume of traditional C18 reversed-phase columns unless ion-pairing reagents are used (which contaminate MS sources). Pentafluorophenyl (PFP) stationary phases provide orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions, and hydrogen bonding—allowing strong retention and baseline separation of polar amines using standard MS-friendly mobile phases[1].

Catecholamine Metabolic Pathway & Tracer Integration

To understand the analytical targets, it is crucial to map the biosynthetic and degradative pathways of catecholamines. Deuterated tracers are designed to mimic these exact structures without interfering with endogenous metabolic tracking.

Caption: Catecholamine biosynthesis and degradation pathway highlighting deuterated tracers.

Quantitative Data Summary

The transition from traditional methods to LC-MS/MS with deuterated standards has drastically improved throughput and sensitivity. Below is a comparative summary of validated analytical performance metrics across different methodologies.

Table 1: Comparison of Analytical Methods for Catecholamine Detection

| Analytical Method | Matrix | Sample Preparation | Column Chemistry | LLOQ (Dopamine) | Total Run Time | Ref |

| HPLC-ECD | Plasma | Alumina Extraction | C18 (with ion-pairing) | ~0.2 nmol/L | 30.0 min | [3] |

| UPLC-MS/MS | Plasma | 96-Well Microplate SPE | PFP or C18 | <0.5 nmol/L | 2.0 - 9.0 min | [1][3] |

| LC-MRM-MS | Urine | Dilute-and-Shoot | C18 RP-UPLC | ~5.0 ng/mL | 5.0 min | [2] |

Analytical Workflow

Caption: Analytical workflow for LC-MS/MS quantification of catecholamines using deuterated tracers.

Step-by-Step Experimental Protocol: LC-MS/MS Quantification

This protocol utilizes Solid Phase Extraction (SPE) coupled with LC-MS/MS, designed as a self-validating system to ensure absolute data integrity.

Phase 1: Reagent & Standard Preparation

Causality Check: Deuterated standards are inherently unstable in basic or neutral aqueous solutions. Proper solvent selection prevents premature degradation[5].

-

Stock Solutions: Prepare 1 mg/mL stock solutions of native catecholamines and deuterated internal standards (DA-d4, NE-d6, EPI-d6) in methanol containing 0.1% ascorbic acid[5].

-

Storage: Aliquot stocks into amber glass vials (to prevent photodegradation) and store at -80°C[5].

-

Working Internal Standard (IS) Mix: Dilute the deuterated stock solutions in 0.1% formic acid in water to a final working concentration of 500 pg/mL[6]. Prepare fresh daily.

Phase 2: Sample Preparation (Solid Phase Extraction)

Causality Check: Weak Cation Exchange (WCX) SPE is chosen because catecholamines are basic amines (pKa ~8.5-9.5). They carry a positive charge at neutral/acidic pH, allowing them to bind strongly to the WCX sorbent while neutral/acidic matrix interferences are washed away.

-

Spiking: Transfer 250 µL of plasma or stabilized urine into a 96-well plate. Immediately add 50 µL of the Working IS Mix. Vortex for 10 seconds.

-

Conditioning: Condition the WCX SPE microplate with 1 mL of Methanol, followed by 1 mL of LC-MS grade water.

-

Loading: Load the spiked sample onto the SPE plate. Apply a gentle vacuum (1-2 psi) to allow dropwise percolation.

-

Washing: Wash the sorbent bed with 1 mL of 5% Methanol in water to remove polar interferences, followed by 1 mL of 100% Methanol to remove hydrophobic phospholipids.

-

Elution: Elute the catecholamines using 200 µL of Methanol containing 2% Formic Acid. The low pH neutralizes the WCX sorbent, releasing the basic amines.

-

Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of Mobile Phase A (Water + 0.1% Formic Acid).

Phase 3: UHPLC-MS/MS Analysis

-

Chromatography: Inject 5 µL of the reconstituted sample onto a PFP Column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 30°C[1].

-

Mobile Phases:

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Methanol + 0.1% Formic Acid

-

-

Gradient: Run a ballistic gradient from 2% B to 95% B over 2.0 minutes at a flow rate of 0.4 mL/min[3].

-

Mass Spectrometry (MRM Transitions): Operate the triple quadrupole in Positive Electrospray Ionization (ESI+) mode. Monitor the following Multiple Reaction Monitoring (MRM) transitions[3][4]:

-

Dopamine: m/z 154 → 137

-

Dopamine-d4 (IS): m/z 158 → 141

-

Norepinephrine: m/z 170 → 152

-

Norepinephrine-d6 (IS): m/z 176 → 158

-

Epinephrine: m/z 184 → 166

-

Epinephrine-d6 (IS): m/z 190 → 172

-

Phase 4: Self-Validating System & Quality Control

To ensure the protocol is self-validating, the following automated checks must be integrated into the data analysis pipeline:

-

IS Recovery Check: The absolute peak area of the deuterated internal standards in every unknown sample must fall within 50-150% of the mean IS area of the calibration curve. If recovery falls outside this window, it indicates severe matrix suppression or extraction failure, and the sample must be re-extracted.

-

Ion Ratio Verification: Monitor a secondary (qualifier) transition for each analyte (e.g., DA m/z 154 → 91). The ratio of the quantifier to qualifier ion in the sample must be within ± 20% of the ratio established by the neat standards. Deviation indicates a co-eluting interference.

-

System Suitability Test (SST): Before any batch is run, inject a Lower Limit of Quantification (LLOQ) standard. The signal-to-noise (S/N) ratio must be ≥ 10:1, and peak asymmetry must be between 0.8 and 1.2.

References

-

Analytical Chemistry - ACS Publications. "High-Throughput and Sensitive Quantitation of Plasma Catecholamines by Ultraperformance Liquid Chromatography–Tandem Mass Spectrometry Using a Solid Phase Microwell Extraction Plate." [Link]

-

Shimadzu. "Fast determination of plasma catecholamines and metanephrines by solid-phase extraction and liquid chromatography–tandem mass spectrometry applicated to clinical assay." [Link]

-

MDPI. "Multiplexed Dilute-and-Shoot Liquid Chromatography–Multiple-Reaction Monitoring Mass Spectrometry Clinical Assay for Metanephrines and Catecholamines in Human Urine."[Link]

-

ResearchGate. "Chromatograms of catecholamines and their deuterated internal standards for a urine sample from a healthy subject." [Link]

Sources

Application Notes and Protocols for In-Vivo Microdialysis Studies Using 2-(3,4-Dihydroxyphenyl)ethyl-2,2-D2-amine HCl